2-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
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Overview
Description
2-[(2E)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenylmethanol and various hydrazine derivatives. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under specific conditions.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the carbonitrile group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-[(2E)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other hydrazine derivatives or pyridine-based molecules with comparable functional groups. Examples might be:
- 2-[(2E)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE
- 2-[(2E)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-ETHYLPYRIDINE-3-CARBONITRILE
Uniqueness
The uniqueness of 2-[(2E)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H20Cl2N4O2 |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
2-[(2E)-2-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H20Cl2N4O2/c1-15-9-18(13-30-2)20(11-26)23(28-15)29-27-12-16-5-3-4-6-22(16)31-14-17-7-8-19(24)10-21(17)25/h3-10,12H,13-14H2,1-2H3,(H,28,29)/b27-12+ |
InChI Key |
BQDDLDJSKLUKRA-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)C#N)COC |
Canonical SMILES |
CC1=CC(=C(C(=N1)NN=CC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)C#N)COC |
Origin of Product |
United States |
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